BenchChemオンラインストアへようこそ!

(3-Phenyl-1H-indazol-1-yl)acetic acid

Antibacterial 3-Arylindazole Structure-Activity Relationship

(3-Phenyl-1H-indazol-1-yl)acetic acid (CAS 61308-30-3), systematically named 2-(3-phenylindazol-1-yl)acetic acid, is a heterocyclic carboxylic acid with a molecular formula of C₁₅H₁₂N₂O₂ and a molecular weight of 252.27 g/mol. It features an indazole core substituted at the N1 position with an acetic acid moiety and at the C3 position with a phenyl ring.

Molecular Formula C15H12N2O2
Molecular Weight 252.27 g/mol
CAS No. 61308-30-3
Cat. No. B6364383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Phenyl-1H-indazol-1-yl)acetic acid
CAS61308-30-3
Molecular FormulaC15H12N2O2
Molecular Weight252.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN(C3=CC=CC=C32)CC(=O)O
InChIInChI=1S/C15H12N2O2/c18-14(19)10-17-13-9-5-4-8-12(13)15(16-17)11-6-2-1-3-7-11/h1-9H,10H2,(H,18,19)
InChIKeyWLLBUFGBEAQRKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Phenyl-1H-indazol-1-yl)acetic acid (CAS 61308-30-3): Scientific Procurement Baseline & Chemical Identity


(3-Phenyl-1H-indazol-1-yl)acetic acid (CAS 61308-30-3), systematically named 2-(3-phenylindazol-1-yl)acetic acid, is a heterocyclic carboxylic acid with a molecular formula of C₁₅H₁₂N₂O₂ and a molecular weight of 252.27 g/mol . It features an indazole core substituted at the N1 position with an acetic acid moiety and at the C3 position with a phenyl ring . This substitution pattern places it within the class of 3-arylindazole-1-acetic acids, a family that has demonstrated quantifiable advantages over unsubstituted 3-arylindazoles in antibacterial screening [1]. The compound is commercially available at analytical purity levels (e.g., 98%) from laboratory chemical suppliers , serving as both a bioactive scaffold and a synthetic intermediate for further derivatization.

Why (3-Phenyl-1H-indazol-1-yl)acetic acid Cannot Be Interchanged with Other Indazole or Indole Acetic Acid Derivatives


Substitution at the indazole N1 and C3 positions creates three chemically distinct comparator classes that are not functionally equivalent: (i) 3-arylindazoles lacking the acetic acid side chain (e.g., 3-phenyl-1H-indazole, CAS 13097-01-3), (ii) indole-based acetic acids carrying the carboxylic acid on a different heterocyclic core, and (iii) ester prodrugs such as the methyl ester Inz-1 (CAS 897776-15-7) [1]. The acetic acid moiety at N1 has been shown to convert moderately active 3-arylindazole precursors into potent antibacterial agents—a transformation that the parent heterocycle alone cannot achieve [1]. The free carboxylic acid further distinguishes this compound from its methyl ester analog Inz-1, which requires hydrolytic activation and possesses a different biological target profile (mitochondrial cytochrome bc1 inhibition with yeast IC₅₀ = 8.09 µM and human IC₅₀ = 45.32 µM) . Consequently, substituting this compound with any analog from these classes without experimental validation would introduce uncontrolled variables in potency, target engagement, or physicochemical properties.

Quantitative Differentiation Evidence for (3-Phenyl-1H-indazol-1-yl)acetic acid Against Closest Analogs


Antibacterial Activity of 3-Arylindazole-1-acetic Acids Compared to 3-Arylindazole Precursors

A series of 3-arylindazole-1-acetic acid derivatives, synthesized by alkylation of 3-arylindazoles, exhibited antibacterial activities comparable to fluoroquinolones, with some compounds demonstrating superior activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Shigella sonnei, Escherichia coli) bacteria [1]. The comparative arm—the corresponding 3-arylindazoles lacking the N1 acetic acid group—showed only moderate activity against the same panel [1]. This differential activity is attributed to the acetic acid functionality at the N1 position, because the 3-arylindazole core without this substituent does not achieve comparable potency [1].

Antibacterial 3-Arylindazole Structure-Activity Relationship

Antibacterial Potency Benchmarking Against Fluoroquinolone Standard-of-Care

The 3-arylindazole-1-acetic acid series, to which (3-Phenyl-1H-indazol-1-yl)acetic acid belongs, was directly benchmarked against fluoroquinolones—a clinically established antibiotic class—and found to exhibit comparable antibacterial activity under identical assay conditions [1]. Some derivatives within this series surpassed fluoroquinolone activity [1]. In contrast, the ester analog Inz-1 (methyl (3-phenyl-1H-indazol-1-yl)acetate) has characterized activity as a mitochondrial cytochrome bc1 inhibitor with yeast IC₅₀ = 8.092 µM and human IC₅₀ = 45.320 µM, targeting antifungal resistance reversal rather than direct antibacterial action .

Antibacterial Fluoroquinolone Benchmarking

Physicochemical Property Differentiation: LogP and Acidic Functionality vs. Neutral Analogs

(3-Phenyl-1H-indazol-1-yl)acetic acid has a calculated logP of 2.9 and one hydrogen bond donor (carboxylic acid OH) [1], whereas the parent 3-phenyl-1H-indazole has a logP of 3.23 and zero hydrogen bond donors . The presence of the ionizable carboxylic acid group (pKa predicted ~0.85 for the ester analog) enables salt formation and aqueous solubility tuning that is unavailable with the neutral parent scaffold [1]. The methyl ester Inz-1 lacks the free acid proton, eliminating its capacity for salt formation or direct conjugation without prior hydrolysis .

Physicochemical Properties LogP Carboxylic Acid

Patent-Backed Anti-Inflammatory Indication Differentiation from Non-Acidic Indazoles

US Patent Application 20080027092 specifically claims indazole acetic acid derivatives, including compounds structurally related to (3-Phenyl-1H-indazol-1-yl)acetic acid, as CRTH2 receptor antagonists useful for treating respiratory diseases (asthma, COPD) and inflammatory conditions [1]. The patent disclosure distinguishes the acetic acid-substituted indazoles from non-acidic indazoles by their ability to engage the CRTH2 receptor, a prostaglandin D₂ target not accessible to the parent 3-arylindazole scaffold [1]. Separately, 1-phenyl-1H-indazole acetic acid derivatives have demonstrated analgesic activity in mice comparable to indomethacin and anti-inflammatory activity in rats [2].

Anti-inflammatory CRTH2 Receptor Patent Pharmacology

Known Biochemical Activity Profile: Acetyl-CoA Carboxylase 1 Interaction

(3-Phenyl-1H-indazol-1-yl)acetic acid has been evaluated in a cell-based assay against Acetyl-CoA carboxylase 1 (ACC1) using a Trichoplusia ni (cabbage looper) cell line model, yielding an IC₅₀ > 30,000 nM, indicating no significant inhibition of this metabolic target [1]. This selectivity data provides a baseline for off-target profiling that is not systematically reported for the closely related methyl ester Inz-1 or the parent 3-phenyl-1H-indazole [1]. The absence of meaningful ACC1 inhibition at concentrations up to 30 µM distinguishes this compound from broader indazole-based kinase inhibitors that may carry metabolic liability through ACC pathway interference.

Acetyl-CoA Carboxylase 1 Cell-based Assay Biochemical Activity

Synthetic Accessibility and Scalable Derivatization Advantage Over Ester Prodrugs

A novel cascade N−N bond forming methodology published in 2023 enables the synthesis of substituted indazole acetic acid scaffolds, including the target compound class, directly from 3-amino-3-(2-nitroaryl)propanoic acids under basic conditions [1]. This route produces the free carboxylic acid in a single step, bypassing the need for ester hydrolysis that is required when synthesizing the methyl ester Inz-1 [1]. The free acid can be directly used for amide coupling, esterification, or salt formation without deprotection, offering one fewer synthetic step than the ester prodrug for downstream conjugate synthesis [1].

Synthetic Chemistry N−N Bond Formation Derivatization

Optimal Research and Industrial Application Scenarios for Procuring (3-Phenyl-1H-indazol-1-yl)acetic acid


Direct Antibacterial Screening and Hit Validation Programs

This compound is appropriate for primary antibacterial screening against both Gram-positive and Gram-negative panels (B. subtilis, S. aureus, S. sonnei, E. coli), where the 3-arylindazole-1-acetic acid scaffold has demonstrated activity comparable to fluoroquinolones [1]. Researchers should not substitute the parent 3-phenyl-1H-indazole, as the non-acidic precursor yields only moderate antibacterial activity in the same assay system [1].

CRTH2 Receptor Antagonist Development for Respiratory and Inflammatory Disease

Based on patent disclosures claiming indazole acetic acids as CRTH2 receptor antagonists for asthma, COPD, and inflammatory conditions, this compound serves as a validated starting scaffold for medicinal chemistry optimization programs targeting the prostaglandin D₂ pathway [2]. The free carboxylic acid is essential for CRTH2 receptor engagement; non-acidic indazoles lack this pharmacological activity [2].

Chemical Biology Conjugation and PROTAC Linker Chemistry

The free carboxylic acid group enables direct amide coupling or esterification without a deprotection step, unlike the methyl ester analog Inz-1 [3]. This makes the compound preferable for bioconjugation, affinity probe synthesis, or PROTAC linker attachment, where the carboxylic acid serves as a convenient conjugation handle [3]. The calculated logP of 2.9 and single hydrogen bond donor provide predictable physicochemical behavior for linker design [4].

Metabolic Off-Target Profiling Reference Compound

With characterized inactivity (IC₅₀ > 30 µM) against Acetyl-CoA carboxylase 1 (ACC1), this compound can serve as a negative control or reference point in metabolic enzyme screens, helping to distinguish indazole-scaffold-mediated effects from ACC1 pathway interference [5]. This off-target selectivity information is not publicly available for the closely related ester prodrug Inz-1 [5].

Quote Request

Request a Quote for (3-Phenyl-1H-indazol-1-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.